molecular formula C4H3Cl2N3 B029763 5-Amino-2,4-dichloropyrimidine CAS No. 5177-27-5

5-Amino-2,4-dichloropyrimidine

Cat. No. B029763
CAS RN: 5177-27-5
M. Wt: 163.99 g/mol
InChI Key: RINHVELYMZLXIW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Amino-2,4-dichloropyrimidine and related compounds often involves multi-step chemical reactions that aim to introduce the desired functional groups onto the pyrimidine ring efficiently. For instance, an environmentally friendly, one-pot, ultrasound-promoted synthesis method has been reported for producing derivatives of 5-Amino-2,4-dichloropyrimidine, showcasing the advancements in green chemistry for heterocyclic compound synthesis (Tiwari et al., 2016).

Molecular Structure Analysis

The molecular structure of 5-Amino-2,4-dichloropyrimidine derivatives has been extensively studied, revealing insights into their crystallographic and electronic properties. For example, studies on isostructural compounds have shown how N-H...N and N-H...O hydrogen bonds contribute to forming sheets built from rings, highlighting the importance of molecular interactions in determining the structural characteristics of these compounds (Trilleras et al., 2009).

Scientific Research Applications

  • Inhibition of Nitric Oxide Production : 5-substituted 2-amino-4,6-dichloropyrimidines, including 5-fluoro-2-amino-4,6-dichloropyrimidine, have been found to effectively inhibit immune-activated nitric oxide production (Jansa et al., 2014).

  • Antiviral Properties : Dichloropyrimidines, including 2-amino-4,6-dichloropyrimidine, have shown the ability to inhibit the growth of various RNA and DNA viruses. Their most active compound prevents virus particle assembly by acting on structural virus proteins (Colla et al., 1977).

  • MGMT Inhibitors : A novel synthetic method for 2-amino-4,6-dichloro-5-nitropyrimidine has been developed to enable the efficient preparation of MGMT inhibitors (Lopez et al., 2009).

  • Anticancer Agents : A study focusing on the synthesis of novel 5-amino-2-(4-chlorophenyl)-7-substituted phenyl-8,8a-dihydro-7H-(1,3,4)thiadiazolo(3,2-α)pyrimidine-6-carbonitrile derivatives as potential anticancer agents employed ultrasound-promoted one-pot synthesis (Tiwari et al., 2016).

  • Dihydrofolic Reductase Inhibitors : Studies have identified 2-amino-4-mercapto-6-(p-bromoacetamidophenylalkyl)-pyrimidines and 2,4-diamino pyrimidines as irreversible inhibitors of dihydrofolic reductase (Baker et al., 1967).

  • Antibacterial Activity : 2-substituted 5-(1,2-diarylethyl)-4,6-dichloropyrimidine derivatives have shown strong antibacterial activity against various human bacterial flora, with selectivity against certain strains (Fellahi et al., 1995).

  • Pharmaceutical Applications : The study of hydrogen bonding processes in pyrimidines, including 5-chloro-2,4-diamino pyrimidines, reveals potential for improving drug action in biology and medicine (Rajam et al., 2017).

  • Antifungal Properties : Novel 5-hydroxymethylpyrimidines, including derivatives of 2,4-dichloropyrimidine, exhibit promising anticancer and weak antibacterial properties, with some compounds showing significant antifungal properties (Stolarczyk et al., 2021).

Safety And Hazards

5-Amino-2,4-dichloropyrimidine is considered hazardous. It is toxic if swallowed, may cause an allergic skin reaction, and causes serious eye damage . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Future Directions

Future research could focus on the potential role of this class of molecules as promising tools for new approaches in treating cancers of different histotypes . There is also interest in the synthesis of 4,6-disubstituted pyrimidines , and further exploration of the unique and very attractive mechanism of action for new antiviral drugs .

properties

IUPAC Name

2,4-dichloropyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3Cl2N3/c5-3-2(7)1-8-4(6)9-3/h1H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RINHVELYMZLXIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10292893
Record name 5-Amino-2,4-dichloropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10292893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-2,4-dichloropyrimidine

CAS RN

5177-27-5
Record name 5177-27-5
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Amino-2,4-dichloropyrimidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dichlor-pyrimidin-5-ylamine
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Synthesis routes and methods

Procedure details

A heterogeneous solution of 2.4-dichloro-5-nitro-pyrimidine (1.0 eq.) and iron (6.0 eq) in acetic acid, at a concentration of 0.4 M, was stirred vigorously for 14 hours. The mixture was then passed through a celite pad, eluting with MeOH. Upon removal of the volatiles in vacuo, the residue was dissolved in EtOAc, washed with Na2CO3(sat.), NaCl(sat.), was dried over MgSO4, was filtered and the volatiles were removed in vacuo yielding 2,4-dichloropyrimidin-5-amine (80%). LCMS (m/z): 157.0 (MH+); LC Rt=1.85 min.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Citations

For This Compound
32
Citations
N Whittaker, TSG Jones - Journal of the Chemical Society (Resumed), 1951 - pubs.rsc.org
… 5-Amino-2 : 4-dichloropyrimidine also takes up a proton on a ring-nitrogen atom in acid solution to give a spectrum with a corresponding shift in wave-length but a diminution in intensity…
Number of citations: 67 pubs.rsc.org
RF Evans - Journal of the Chemical Society (Resumed), 1964 - pubs.rsc.org
2-Amino-and 2-acylamino-pyrimidines have been catalytically reduced in acidic media to the 1, 4, 5, 6-tetrahydro-derivatives. Under similar conditions, 4-and 5-aminopyrimidines …
Number of citations: 8 pubs.rsc.org
DJ Brown, T Sugimoto - Journal of the Chemical Society C: Organic, 1971 - pubs.rsc.org
7-Chloro-1,2-dihydropyrimido[5,4-e]-as-triazine (2; R1= R2= H), prepared by 4-monohydrazinolysis of 5-amino-2,4-dichloropyrimidine (3; R1= Cl, R2= NH2) followed by cyclization …
Number of citations: 5 pubs.rsc.org
WE Fidler, HCS Wood - Journal of the Chemical Society (Resumed), 1956 - pubs.rsc.org
… Whittaker 2 obtained this compound in a similar manner from 5-amino-2 : 4-dichloropyrimidine. Neither 5-aminopyrimidine nor 5-amino-4 : 6-dichloropyrimidine 6 reacted with glyoxal …
Number of citations: 2 pubs.rsc.org
H Aft, BE Christensen - The Journal of Organic Chemistry, 1962 - ACS Publications
The nuclear reduction of chloro-, amino-, and methylpyrimidines (and their chloro derivatives) using platinum and sup-ported palladium catalysts under acid conditions was investigated. …
Number of citations: 6 pubs.acs.org
T HIGASHINO, S SATO, A MIYASHITA… - Chemical and …, 1987 - jstage.jst.go.jp
Among various Lewis acids, aluminium chloride(A1C13) was the most effective catalyst for the formation of the Reissert compound(21a, 5-benzoy1-4, 5-dihydro- 1-pheny1-1H-pyrazolo […
Number of citations: 15 www.jstage.jst.go.jp
P Szterner, LMPF Amaral, VMF Morais… - The Journal of Chemical …, 2016 - Elsevier
The standard (p o = 0.1 MPa) molar enthalpies of formation in the condensed phase, Δ f H m o , of 2,4-dichloro-5-methylpyrimidine, 2,4-dichloro-6-methylpyrimidine, 4,6-dichloro-2-…
Number of citations: 7 www.sciencedirect.com
AT SNEDEN III - 1975 - search.proquest.com
Xerox University Microfilms Page 1 INFORMATION TO USERS This material was produced from a microfilm copy of the original document. While the most advanced technological …
Number of citations: 2 search.proquest.com
Z Li, CE Powell, BJ Groendyke, TW Gero, F Feru… - Bioorganic & Medicinal …, 2020 - Elsevier
The protein kinase TNK2 (ACK1) is an emerging drug target for a variety of indications, in particular for cancer where it plays a key role transmitting cell survival, growth and proliferative …
Number of citations: 4 www.sciencedirect.com
KENI TANJI, H KUBOTA, Y YAMAMOTO… - Chemical and …, 1987 - jstage.jst.go.jp
The reactions of 2-chloro-9-phenyl-9H-purine(1) with sodium methoxide, ethoxide, and phenoxide as O-nucleophiles, with butylamine and piperidine as N-nucleophiles, and with …
Number of citations: 5 www.jstage.jst.go.jp

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